![molecular formula C15H14N2O5S B406529 (E)-3-(4-methoxy-3-(N-(pyridin-3-yl)sulfamoyl)phenyl)acrylic acid CAS No. 324044-62-4](/img/structure/B406529.png)
(E)-3-(4-methoxy-3-(N-(pyridin-3-yl)sulfamoyl)phenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-methoxy-3-(N-(pyridin-3-yl)sulfamoyl)phenyl)acrylic acid, also known as MPSPA, is a chemical compound that has garnered interest in the scientific community due to its potential applications in drug discovery and development.
Mecanismo De Acción
(E)-3-(4-methoxy-3-(N-(pyridin-3-yl)sulfamoyl)phenyl)acrylic acid inhibits CA IX and aldose reductase by binding to the active site of the enzymes and preventing their function. The compound has been shown to have high selectivity for CA IX over other carbonic anhydrase isoforms, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
(E)-3-(4-methoxy-3-(N-(pyridin-3-yl)sulfamoyl)phenyl)acrylic acid has been shown to inhibit CA IX activity in vitro and in vivo, leading to reduced tumor growth and metastasis in animal models. The compound has also been shown to inhibit aldose reductase activity in vitro, suggesting potential applications in the treatment of diabetic complications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-3-(4-methoxy-3-(N-(pyridin-3-yl)sulfamoyl)phenyl)acrylic acid in lab experiments is its high selectivity for CA IX over other carbonic anhydrase isoforms, which reduces the risk of off-target effects. However, one limitation is that the compound has poor solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
For (E)-3-(4-methoxy-3-(N-(pyridin-3-yl)sulfamoyl)phenyl)acrylic acid research include optimization of the synthesis method to improve yield and purity, development of more soluble analogs for improved bioavailability, and further studies to evaluate its potential as a cancer therapy and treatment for diabetic complications. Additionally, (E)-3-(4-methoxy-3-(N-(pyridin-3-yl)sulfamoyl)phenyl)acrylic acid could be studied for its potential applications in other diseases where CA IX and aldose reductase play a role, such as ischemic heart disease and Alzheimer's disease.
In conclusion, (E)-3-(4-methoxy-3-(N-(pyridin-3-yl)sulfamoyl)phenyl)acrylic acid is a promising compound with potential applications in drug discovery and development. Its selectivity for CA IX and aldose reductase, as well as its inhibitory activity, make it a promising candidate for cancer therapy and treatment of diabetic complications. Further research is needed to optimize its synthesis, improve its bioavailability, and evaluate its potential in other diseases.
Métodos De Síntesis
(E)-3-(4-methoxy-3-(N-(pyridin-3-yl)sulfamoyl)phenyl)acrylic acid can be synthesized through a multi-step process involving the reaction of pyridine-3-sulfonamide and 4-methoxy-3-nitrobenzaldehyde to form an intermediate, which is then reduced to the corresponding amine. The amine is then reacted with ethyl bromoacetate to form the final product, (E)-3-(4-methoxy-3-(N-(pyridin-3-yl)sulfamoyl)phenyl)acrylic acid.
Aplicaciones Científicas De Investigación
(E)-3-(4-methoxy-3-(N-(pyridin-3-yl)sulfamoyl)phenyl)acrylic acid has been studied for its potential applications as an inhibitor of carbonic anhydrase IX (CA IX), a protein that is overexpressed in many types of cancer cells. Inhibition of CA IX has been shown to reduce tumor growth and metastasis, making it an attractive target for cancer therapy. (E)-3-(4-methoxy-3-(N-(pyridin-3-yl)sulfamoyl)phenyl)acrylic acid has also been studied for its potential applications as an inhibitor of aldose reductase, an enzyme that plays a role in the development of diabetic complications.
Propiedades
IUPAC Name |
(E)-3-[4-methoxy-3-(pyridin-3-ylsulfamoyl)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-22-13-6-4-11(5-7-15(18)19)9-14(13)23(20,21)17-12-3-2-8-16-10-12/h2-10,17H,1H3,(H,18,19)/b7-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZOHOSPYJDFFD-FNORWQNLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[4-methoxy-3-(pyridin-1-ium-3-ylsulfamoyl)phenyl]prop-2-enoate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.